(S)-6-Hydroxywarfarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716368 | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-80-7 | |
| Record name | 6-Hydroxywarfarin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYWARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4H75SHN38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Warfarin Stereochemistry and Metabolism Research
The metabolism of warfarin (B611796) is a complex process that is both stereoselective and regioselective, meaning that different enzymes preferentially metabolize the (R)- and (S)-enantiomers at different positions on the molecule. This stereoselectivity is a critical aspect of warfarin's pharmacology and has been a central focus of academic research.
The (S)-enantiomer of warfarin is primarily metabolized by the cytochrome P450 enzyme CYP2C9. This enzyme catalyzes the hydroxylation of (S)-warfarin at various positions, leading to the formation of several metabolites, including (S)-6-Hydroxywarfarin and (S)-7-Hydroxywarfarin. The formation of these hydroxylated metabolites is a key step in the inactivation and elimination of warfarin from the body.
Research into the stereochemistry of warfarin metabolism has been instrumental in elucidating the mechanisms of drug-drug interactions and the impact of genetic polymorphisms on patient response. Variations in the gene encoding CYP2C9 can lead to significant differences in the rate of (S)-warfarin metabolism, affecting the required dose and the risk of adverse events.
The differential metabolism of warfarin enantiomers is highlighted by the various metabolic pathways they undergo. While (S)-warfarin is a primary substrate for CYP2C9, (R)-warfarin is metabolized by a broader range of CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4. fda.govdrugbank.com This leads to a different profile of hydroxylated metabolites for each enantiomer. For instance, both (R)- and (S)-warfarin can be oxidized to 6-hydroxywarfarin (B562544). newdrugapprovals.orgnih.gov
The following table summarizes the primary metabolic pathways for the warfarin enantiomers.
| Enantiomer | Primary Metabolizing Enzyme(s) | Major Hydroxylated Metabolites |
| (S)-Warfarin | CYP2C9 | (S)-7-Hydroxywarfarin, this compound |
| (R)-Warfarin | CYP1A2, CYP2C19, CYP3A4 | (R)-6-Hydroxywarfarin, (R)-8-Hydroxywarfarin, (R)-10-Hydroxywarfarin |
Academic Significance of Hydroxylated Warfarin Metabolites in Mechanistic and Enzyme Studies
Stereoselective Synthesis Approaches for this compound
The synthesis of enantiomerically pure this compound can be approached through two main strategies: direct asymmetric synthesis to favor the formation of the (S)-enantiomer or the separation of a racemic mixture.
The primary method for the asymmetric synthesis of warfarin and its derivatives, including the 6-hydroxy analog, is the organocatalyzed Michael addition of a 4-hydroxycoumarin (B602359) nucleus to an α,β-unsaturated ketone. This approach has been extensively studied for warfarin itself, and the principles are directly applicable to the synthesis of this compound by using 4,6-dihydroxycoumarin as the starting material.
Chiral organocatalysts, particularly those based on primary amines and squaramides, have proven effective in controlling the stereochemical outcome of the reaction. nih.govscilit.com These catalysts activate the α,β-unsaturated ketone by forming a chiral iminium ion, which then reacts with the 4-hydroxycoumarin from a specific face, leading to the preferential formation of one enantiomer. nih.gov
Key classes of organocatalysts used in the asymmetric synthesis of warfarin analogs include:
Cinchona alkaloid-derived primary amines: Catalysts like 9-amino-9-deoxyepiquinine can catalyze the Michael addition, yielding the desired products in good yields and enantiomeric excess. jcsp.org.pk
Squaramide-based catalysts: Novel C2-symmetric squaramides have been designed and applied as efficient organocatalysts for the asymmetric addition of 4-hydroxycoumarins to enones, achieving high yields (up to 96%) and excellent enantioselectivities (up to 96% ee). rsc.org
Primary amine-phosphinamide bifunctional catalysts: These catalysts have also been successfully employed in the enantioselective Michael addition to afford warfarin and its analogs with high yields and enantioselectivities (up to 99% ee). rsc.org
The general reaction scheme involves the condensation of 4,6-dihydroxycoumarin with benzylideneacetone in the presence of a chiral organocatalyst. The choice of catalyst, solvent, and reaction conditions is critical to maximize both the chemical yield and the enantiomeric excess of the this compound product.
Table 1: Representative Organocatalysts for Asymmetric Warfarin Synthesis
| Catalyst Type | Specific Catalyst Example | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
|---|---|---|---|
| Primary Amine | 9-Amino-9-deoxyepiquinine | 54–82 | 50–75 |
| Squaramide | C2-symmetric N,N′-bis(2-amino-1,2-diphenylethyl)squaramide | up to 96 | up to 96 |
The data presented is for the synthesis of warfarin and its analogs; similar results are anticipated for this compound. jcsp.org.pkrsc.orgrsc.org
When a racemic mixture of 6-hydroxywarfarin (B562544) is synthesized, the isolation of the desired (S)-enantiomer requires chiral separation techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common methods for the enantiomeric resolution of warfarin and its metabolites. nih.govshimadzu.comnih.gov
These techniques utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to different retention times and thus enabling their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.
Commonly used chiral stationary phases for the separation of warfarin enantiomers include polysaccharide-based columns (e.g., Daicel CHIRALPAK® series) and macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC® series). sepscience.com Supercritical fluid chromatography is often preferred for its high efficiency and faster separation times compared to HPLC. nih.gov
Table 2: Chiral Separation Methods for Warfarin and its Analogs
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |
|---|---|---|---|
| HPLC | Daicel CHIRALPAK® IG | Methanol | sepscience.com |
| SFC | Daicel i-CHIRAL-6 series | CO2 with Methanol, Ethanol, or Acetonitrile as modifier | shimadzu.com |
Preparation of Isotopically Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for studying the metabolism, pharmacokinetics, and mechanism of action of drugs and their metabolites. The synthesis of deuterium-labeled this compound allows for its use as an internal standard in quantitative mass spectrometry-based assays and for tracing its metabolic fate in biological systems. iaea.orgrsc.org
A common strategy for the synthesis of deuterium-labeled 6-hydroxywarfarin involves the use of a deuterated precursor. For instance, pentadeuterio-labeled 6-hydroxywarfarin can be synthesized by the reaction of 4-(phenyl-d5)-3-buten-2-one with 6-hydroxy-4-hydroxycoumarin. iaea.org This reaction proceeds in methanol, followed by the hydrolysis of the intermediate cyclic methyl ketal in an aqueous acid to yield the final labeled product. iaea.org The deuterium atoms are incorporated into the phenyl ring of the molecule, providing a stable isotopic label. iaea.org
The general synthetic scheme is as follows: 4,6-dihydroxycoumarin + 4-(phenyl-d5)-3-buten-2-one → this compound-d5
This method allows for the specific placement of deuterium labels on the aromatic ring, which is generally stable to metabolic exchange. nih.govnih.gov
Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of the molecule affect its biological activity, such as its interaction with the enzyme Vitamin K epoxide reductase (VKOR). researchgate.netnih.govsemanticscholar.orgresearchgate.net
The synthesis of these analogs typically involves modifying either the coumarin (B35378) core or the phenylbutyl side chain. For SAR studies focused on the role of the 6-hydroxy group, analogs can be synthesized with different substituents at the 6-position of the coumarin ring. nih.gov
Synthetic strategies for creating these analogs often follow the same fundamental reaction pathways used for the synthesis of the parent compound, namely the Michael addition of a substituted 4-hydroxycoumarin with a substituted benzylideneacetone. researchgate.netresearchgate.netnih.gov
Examples of modifications for SAR studies include:
Altering the substituent at the 6-position: Replacing the hydroxyl group with other functional groups such as a methoxy, amino, or halogen can provide insights into the importance of hydrogen bonding or electronic effects at this position for biological activity.
Modification of the phenyl ring: Introducing substituents on the phenyl ring of the side chain can probe the steric and electronic requirements of the binding pocket.
Changes to the keto-enol tautomerism: Modifications to the 4-hydroxycoumarin moiety can influence the keto-enol equilibrium, which is known to be important for the anticoagulant activity of warfarin.
These synthetic efforts, coupled with biological evaluation, allow for a detailed understanding of the pharmacophore of this compound and can guide the design of new molecules with tailored properties. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Warfarin |
| 4,6-dihydroxycoumarin |
| Benzylideneacetone |
| 9-Amino-9-deoxyepiquinine |
| 4-(phenyl-d5)-3-buten-2-one |
Cytochrome P450 (CYP)-Mediated Formation of this compound
The formation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.
Extensive in vitro research has unequivocally identified CYP2C9 as the principal enzyme responsible for the 6-hydroxylation of (S)-warfarin. drugbank.comsci-hub.senih.govcpicpgx.org Studies using human liver microsomes and cDNA-expressed CYP2C9 have consistently demonstrated that this enzyme efficiently catalyzes the formation of both this compound and (S)-7-hydroxywarfarin. nih.govnih.gov In fact, the 6- and 7-hydroxylation of (S)-warfarin are major metabolic pathways, with (S)-7-hydroxywarfarin often being the most abundant metabolite found in humans. nih.govashpublications.org The metabolism of (S)-warfarin is predominantly handled by CYP2C9, accounting for over 80% of its conversion to hydroxylated metabolites. mdpi.com The significant role of CYP2C9 in (S)-warfarin metabolism underscores its importance in determining the drug's efficacy and the potential for drug-drug interactions. ashpublications.org
CYP1A2 : This isozyme is primarily involved in the metabolism of (R)-warfarin, catalyzing its 6- and 8-hydroxylation. drugbank.comnih.govnih.gov
CYP2C19 : Research indicates that CYP2C19 can metabolize both (R)- and (S)-warfarin, mainly producing 6-, 7-, and 8-hydroxywarfarin. nih.govresearchgate.netingentaconnect.comdrugbank.com Its contribution to (S)-warfarin metabolism may become more significant when CYP2C9 activity is compromised. nih.govresearchgate.netingentaconnect.com
CYP3A4 : This enzyme is primarily responsible for the 10-hydroxylation of (R)-warfarin and also contributes to the 4'-hydroxylation of (S)-warfarin, although this is considered a minor pathway. nih.govnih.govnih.govresearchgate.net
CYP2C8 : CYP2C8 has been identified as a contributor to the 4'-hydroxylation of (S)-warfarin. researchgate.net It is also involved in the metabolism of (R)-warfarin. drugbank.com
CYP2C18 : This isozyme plays a role in the 4'-hydroxylation of (S)-warfarin and is also involved in the metabolism of (R)-warfarin. drugbank.comresearchgate.netnih.govgenecards.org
Stereochemical and Regioselective Aspects of Warfarin Hydroxylation to 6-Hydroxywarfarin in Microsomal Systems
The hydroxylation of warfarin is a highly specific process, with enzymes exhibiting distinct preferences for one enantiomer over the other (stereoselectivity) and for specific positions on the warfarin molecule (regioselectivity). drugbank.comnih.govresearchgate.net
In human liver microsomes, the metabolism of warfarin is stereoselective towards the (S)-enantiomer. nih.gov CYP2C9, the main enzyme metabolizing (S)-warfarin, demonstrates regioselectivity by primarily hydroxylating at the 6- and 7-positions. drugbank.comsci-hub.senih.gov While both 6- and 7-hydroxywarfarin (B562546) are produced from (S)-warfarin, the 7-hydroxylation is often the more dominant pathway. nih.gov In contrast, other enzymes show different regioselectivity. For instance, CYP1A2 favors the 6- and 8-hydroxylation of (R)-warfarin, while CYP3A4 is specific for the 10-hydroxylation of (R)-warfarin and 4'-hydroxylation of (S)-warfarin. nih.govresearchgate.net Recombinant CYP2C19 has been shown to produce 6-, 7-, and 8-hydroxywarfarin from both enantiomers. nih.govingentaconnect.com This complex interplay of different enzymes with varying stereochemical and regioselective preferences results in the diverse metabolic profile of warfarin.
Kinetic Characterization of Enzymatic this compound Formation in Recombinant Systems and Liver Microsomes
To quantitatively understand the enzymatic formation of this compound, researchers have determined key kinetic parameters that describe the efficiency and affinity of the involved enzymes.
The Michaelis-Menten model is used to describe the kinetics of enzyme-catalyzed reactions. The parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.
Studies with recombinant CYP2C9 have determined the kinetic parameters for this compound formation. One study reported a Km of 3.3 μM and a Vmax of 46 pmol/min/nmol P450. nih.gov Another study using human liver microsomes found a Km of 7.5 μM and a Vmax of 90 pmol/min/mg protein for the formation of this compound. nih.gov For comparison, the formation of the major metabolite, (S)-7-hydroxywarfarin, by recombinant CYP2C9 has been reported with a Km of approximately 2.3-2.8 μM. nih.govnih.gov
| Enzyme System | Metabolite | Km (μM) | Vmax | Source |
|---|---|---|---|---|
| Recombinant CYP2C9 | This compound | 3.3 | 46 pmol/min/nmol P450 | nih.gov |
| Human Liver Microsomes | This compound | 7.5 | 90 pmol/min/mg protein | nih.gov |
| Recombinant CYP2C9 | (S)-7-Hydroxywarfarin | 2.3 | 68 pmol/min/nmol P450 | nih.gov |
| Recombinant CYP2C9.1 | (S)-7-Hydroxywarfarin | 2.92 | 1.80 pmol/min/pmol CYP2C9 | frontiersin.org |
| Human Liver Microsomes | (S)-7-Hydroxywarfarin | 3.3 ± 0.3 | 6.9 ± 0.2 pmol/min/mg protein | nih.gov |
| Human Liver Microsomes | (S)-Warfarin (total hydroxylation) | 4.4 ± 1.3 | 5445 ± 654 pmol/min/mg protein | nih.gov |
| Recombinant CYP2C9 | (S)-Warfarin (total hydroxylation) | 3.5 ± 0.8 | 51.1 ± 4.6 pmol/min/pmol protein | nih.gov |
The activity of CYP2C9, and thus the formation of this compound, can be inhibited by various compounds. The inhibition constant (Ki) is a measure of the inhibitor's potency.
Sulfaphenazole, a known selective inhibitor of CYP2C9, has been shown to potently inhibit the 6-hydroxylation of (S)-warfarin with a Ki value in the range of 0.5-1.3 μM in human liver microsomes. nih.gov Another study reported a competitive inhibition constant of 2.5 μM for sulfaphenazole on (S)-warfarin metabolism. nih.gov The antitussive drug noscapine has also been identified as a competitive inhibitor of CYP2C9-mediated (S)-warfarin 7-hydroxylation with a Ki of 4.6 μM in human liver microsomes and 1.0 μM in recombinant CYP2C9.1. nih.gov Interestingly, even the (R)-enantiomer of warfarin can act as an inhibitor of CYP2C9, with a reported Ki of approximately 8 μM. nih.gov Furthermore, some of warfarin's own metabolites, such as 10-hydroxywarfarin, can act as potent competitive inhibitors of CYP2C9. nih.gov
Phase II Metabolism: Glucuronidation of Hydroxywarfarins Including this compound
Following Phase I metabolism, where warfarin is hydroxylated by cytochrome P450 (CYP) enzymes to form various hydroxywarfarin metabolites, these products undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. uobabylon.edu.iqoup.comoup.com Glucuronidation, the covalent addition of a glucuronic acid moiety, is a major Phase II pathway for the detoxification and clearance of hydroxywarfarins. researchgate.netnih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). uobabylon.edu.iqresearchgate.net While warfarin itself is not a substrate for UGT enzymes, its hydroxylated metabolites, including 6-hydroxywarfarin, are readily conjugated. nih.govmcw.edunih.gov Studies using human recombinant UGTs and human liver microsomes have been crucial in identifying the specific isoforms responsible for the glucuronidation of these metabolites. wsu.eduresearchgate.netnih.gov Research has demonstrated that the R- and S-enantiomers of hydroxywarfarins can exhibit significantly different glucuronidation kinetics, highlighting the stereoselectivity of UGT enzymes. wsu.edunih.govnih.gov
Several UGT isoforms have been identified as catalysts for the glucuronidation of hydroxywarfarins, with UGT1A1 and UGT1A10 showing significant activity towards 6-hydroxywarfarin. researchgate.net
UGT1A10: This extrahepatic UGT, expressed predominantly in the intestine, demonstrates broad substrate specificity and is capable of glucuronidating 4'-, 6-, 7-, and 8-hydroxywarfarin. mcw.edunih.gov Research indicates that UGT1A10 is particularly efficient in metabolizing 6-hydroxywarfarin. researchgate.net In one comparative study of five UGT1A enzymes, UGT1A10 was found to be approximately seven times more efficient at glucuronidating 6-hydroxywarfarin than the other isoforms tested. researchgate.net
UGT1A1: As a major hepatic isoform, UGT1A1 plays a significant role in the glucuronidation of the primary warfarin metabolites. wsu.eduresearchgate.net It has been shown to metabolize 6-, 7-, and 8-hydroxywarfarin. researchgate.netmcw.edu Data from studies using human liver microsomes support the findings from recombinant enzymes, pointing to an important, though not exclusive, role for UGT1A1 in the hepatic glucuronidation of racemic 6- and 7-hydroxywarfarin and their individual R- and S-enantiomers. wsu.eduresearchgate.net
Other UGT isoforms, such as UGT1A3, UGT1A8, and UGT1A9, have also been investigated, but UGT1A1 and UGT1A10 are the most prominently cited for the metabolism of 6-hydroxywarfarin. nih.govnih.gov
| UGT Isoform | Location | Activity Towards 6-Hydroxywarfarin | Reference |
|---|---|---|---|
| UGT1A10 | Extrahepatic (Intestine) | High activity and efficiency. Glucuronidates 4'-, 6-, 7-, and 8-hydroxywarfarin. | researchgate.netmcw.edunih.gov |
| UGT1A1 | Hepatic (Liver) | Significant role in hepatic glucuronidation. Metabolizes 6-, 7-, and 8-hydroxywarfarin. | researchgate.netmcw.eduwsu.edu |
The molecular basis for substrate specificity among UGT isoforms is complex and not fully understood, largely due to the challenges in obtaining complete crystal structures of these membrane-bound proteins. acs.org However, it is known that small differences in the amino acid sequence of the N-terminal domain, which contains the substrate-binding site, are responsible for the distinct but overlapping substrate preferences of various UGTs. acs.org
Significant insights into substrate recognition have come from studies on UGT1A10. researchgate.netnih.gov Research has identified a specific substrate-binding motif within UGT1A10, comprising the amino acids F90-M91-V92-F93, that is important for its catalytic activity towards hydroxywarfarins. researchgate.netnih.govresearchgate.net Site-directed mutagenesis studies targeting this motif have revealed the critical role of specific residues. The mutation of Phenylalanine at position 90 (F90) to Alanine (F90A) resulted in a complete loss of enzymatic activity for the glucuronidation of 6- and 7-hydroxywarfarin. nih.govresearchgate.net This indicates that F90 is crucial for the proper recognition, binding, and/or orientation of these substrates within the active site, which is necessary for the conjugation reaction to occur. nih.govresearchgate.net In contrast, the glucuronidation of 8-hydroxywarfarin was not significantly affected by the F90A mutation, demonstrating that the position of the hydroxyl group on the warfarin molecule plays a key role in how the substrate interacts with the enzyme's active site. nih.govresearchgate.net These findings highlight how subtle differences in both substrate structure and enzyme active-site composition determine the specificity and efficiency of UGT-mediated glucuronidation. nih.gov
Enzymatic Biotransformation and Metabolic Pathways Involving S 6 Hydroxywarfarin
Role of Cytochrome P450 Enzymes in the Formation of (S)-6-Hydroxywarfarin
(S)-warfarin, the more potent enantiomer, is primarily metabolized by the enzyme CYP2C9. researchgate.netdrugbank.com This enzymatic reaction leads to the formation of both this compound and (S)-7-hydroxywarfarin. nih.gov While CYP2C9 is the major enzyme, other CYPs like CYP2C19 may play a minor role in the metabolism of (S)-warfarin, especially when CYP2C9 activity is compromised. nih.gov In contrast, the metabolism of (R)-warfarin is mainly carried out by CYP1A2 and CYP3A4. nih.gov
Table 2: Cytochrome P450 Enzymes in Warfarin (B611796) Metabolism
| Warfarin Enantiomer | Primary Metabolizing Enzyme(s) | Major Metabolite(s) | Source |
| (S)-Warfarin | CYP2C9 | This compound, (S)-7-Hydroxywarfarin | drugbank.comnih.gov |
| (R)-Warfarin | CYP1A2, CYP3A4, CYP2C19 | (R)-6-Hydroxywarfarin, (R)-8-Hydroxywarfarin, (R)-10-Hydroxywarfarin | drugbank.comnih.govnih.gov |
Advanced Analytical Methodologies for Research on S 6 Hydroxywarfarin
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of warfarin and its metabolites from biological samples. Various HPLC methods have been developed to resolve the enantiomers of warfarin and its hydroxylated metabolites, including this compound. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of metabolites. It provides high sensitivity and specificity, allowing for the detection of low concentrations of this compound in complex biological matrices like plasma and urine. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds. For this compound, NMR is used to confirm the identity and purity of the synthetic standard. nih.govresearchgate.net Variable temperature NMR studies on (S)-warfarin have shown the existence of different tautomeric forms in solution, providing insights into its chemical behavior. researchgate.net
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. caltech.edu While the direct crystallographic analysis of this compound is not widely reported, the technique has been crucial in establishing the structures of related warfarin derivatives and their metabolites. researchgate.netscispace.com This information is vital for understanding the specific interactions between the metabolite and enzymes.
Computational Chemistry and Structure Activity Relationship Sar of S 6 Hydroxywarfarin
In Silico Modeling of Molecular Interactions
Computational methods provide a powerful lens through which to examine the behavior of molecules like (S)-6-hydroxywarfarin at an atomic level. These techniques, including molecular docking, dynamics simulations, and quantum chemical calculations, offer valuable insights into its interactions with enzymes and receptors.
Molecular Docking and Dynamics Simulations with Enzyme Active Sites and Receptors
Molecular docking and dynamics simulations are instrumental in predicting and analyzing the binding of this compound to the active sites of enzymes, such as Vitamin K Epoxide Reductase (VKOR) and Cytochrome P450 (CYP) isoforms. researchgate.netresearchgate.netacs.org These simulations suggest that 4-hydroxycoumarins, the class of compounds to which warfarin (B611796) and its metabolites belong, likely bind to the active site of VKOR. nih.gov The interactions are thought to mimic the transition state of the enzyme's natural substrate, 2-hydroxyvitamin K. nih.gov
Molecular dynamics simulations, which track the movements and interactions of atoms over time, provide a dynamic view of these binding events. imtm.czresearchgate.net These simulations can reveal changes in protein conformation upon ligand binding and identify key amino acid residues involved in the interaction. For instance, studies on related systems have shown how ligands can induce significant movements in transmembrane helices of receptors. mdpi.com This dynamic understanding is crucial for a complete picture of how this compound interacts with its biological targets.
Quantum Chemical Calculations of Electronic Structure and Stereochemical Properties
Quantum chemical calculations offer a deeper understanding of the intrinsic properties of this compound, such as its electronic structure and stereochemistry. global-sci.comrsdjournal.orgrsc.org Methods like Density Functional Theory (DFT) are used to optimize the molecule's geometry and calculate its electronic and vibrational properties in the ground state. global-sci.comresearchgate.net These calculations have been performed for warfarin and its metabolites, including 6-hydroxywarfarin (B562544), providing data on bond lengths, bond angles, and charge distribution. global-sci.comresearchgate.net
For example, calculations have determined the bond lengths of the C-O and O-H groups in 6-hydroxywarfarin to be in the range of 1.38 Å - 1.39 Å and 0.98 Å, respectively. global-sci.comresearchgate.net Such data is fundamental to understanding the molecule's reactivity and how it interacts with its environment. Furthermore, these theoretical studies help elucidate the structure-activity relationships of these compounds before they are evaluated experimentally. global-sci.com
Structure-Activity Relationship Investigations of 6-Hydroxylated Warfarin Derivatives
The specific placement of the hydroxyl group on the warfarin molecule significantly impacts its biological activity. Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure, such as hydroxylation at the 6-position, correlate with changes in biological function.
Correlation of Molecular Structural Modifications with In Vitro Enzyme Activity and Binding Affinity
The position of the hydroxyl group on the coumarin (B35378) ring of warfarin has a marked effect on its inhibitory potency against enzymes like VKOR. ashpublications.org Hydroxylation on the phenyl ring of the 4-hydroxycoumarin (B602359) generally reduces pharmacological activity. ashpublications.org Specifically, 6-hydroxywarfarin is a less potent inhibitor of VKOR compared to the parent drug, warfarin, but it is more potent than other hydroxylated metabolites like 7-hydroxywarfarin (B562546) and 8-hydroxywarfarin. ashpublications.org
In vitro studies using rat liver microsomal VKOR activity have shown that 6-hydroxywarfarin is about six times less potent as an inhibitor than warfarin. ashpublications.org In contrast, 7-hydroxywarfarin is over 100-fold less potent. ashpublications.org This highlights the sensitivity of the enzyme's active site to the position of substitution on the warfarin scaffold. Furthermore, studies have shown that 6-hydroxywarfarin is a very weak competitive inhibitor of CYP2C9, the primary enzyme responsible for its formation. nih.gov
Table 1: Inhibitory Potency of Warfarin Metabolites on Vitamin K Cycle Activity
| Inhibitor | IC50 (nM) | Relative Potency (Warfarin = 1) |
| Racemic Warfarin | ~132 | 1 |
| 6-Hydroxywarfarin | ~792 | ~0.17 |
| 7-Hydroxywarfarin | >13200 | <0.01 |
| 8-Hydroxywarfarin | >13200 | <0.01 |
| 4'-Hydroxywarfarin | ~500 | ~0.26 |
| 10-Hydroxywarfarin | 83 | ~1.59 |
| Data derived from studies on F9CH γ-glutamyl carboxylation in HEK 293-C3 cells. ashpublications.org |
Influence of Stereochemical Configuration on Molecular Recognition and Biotransformation
The stereochemistry of warfarin and its metabolites is a critical determinant of their biological activity and metabolic fate. ontosight.ainih.gov Warfarin is administered as a racemic mixture of (S)- and (R)-enantiomers, with (S)-warfarin being 3-5 times more potent as an anticoagulant. global-sci.com The metabolism of these enantiomers is also stereoselective.
(S)-warfarin is primarily metabolized by the enzyme CYP2C9 to form this compound and (S)-7-hydroxywarfarin. drugbank.comnih.gov The formation of this compound is a significant metabolic pathway. ontosight.ai The stereochemical configuration influences how the molecule is recognized by enzymes. For instance, (R)-warfarin can competitively inhibit the metabolism of the more active (S)-warfarin to (S)-6- and (S)-7-hydroxywarfarin. researchgate.net This interaction highlights the importance of stereochemistry in both substrate recognition and enzymatic inhibition.
The chiral center at C-9 of the warfarin molecule dictates the three-dimensional arrangement of the atoms, which in turn affects how it fits into the active sites of metabolizing enzymes and target receptors. global-sci.comnih.gov This stereoselectivity extends to the metabolites, influencing their own, albeit reduced, pharmacological activity and subsequent clearance from the body. nih.gov
Future Perspectives and Emerging Research Avenues for S 6 Hydroxywarfarin Studies
Development of Advanced In Vitro Biotransformation and Mechanistic Models
The traditional in vitro models for studying drug metabolism, such as human liver microsomes and 2D cell cultures, have provided foundational knowledge. However, the future of biotransformation research lies in more physiologically relevant systems that can better predict in vivo outcomes. Advanced 3D models are at the forefront of this evolution, offering a more accurate representation of the human liver's complex architecture and function. diva-portal.org
One such promising model is the 3D spheroid of primary human hepatocytes (PHHs). antonpottegaard.dk These models have demonstrated higher levels of differentiation and functionality of key drug-metabolizing enzymes like CYP3A4 and CYP2C9 compared to conventional 2D cultures. diva-portal.organtonpottegaard.dk For instance, studies using 3D spheroid PHHs have successfully demonstrated the induction of CYP2C9—the primary enzyme responsible for generating (S)-6-hydroxywarfarin—by certain drugs, providing a more reliable platform for predicting drug-drug interactions. antonpottegaard.dkdrugbank.comtandfonline.com
Another area of development is the use of intestinal enteroids derived from stem cells. diva-portal.org These models are particularly valuable for studying pre-systemic metabolism and can help delineate the initial metabolic steps of orally administered drugs like warfarin (B611796) before they reach the liver. diva-portal.org By quantifying the expression and activity of metabolic enzymes and transporters in these advanced models, researchers can build more sophisticated and predictive pharmacokinetic models for warfarin and its metabolites, including this compound.
Table 1: Comparison of In Vitro Models for Warfarin Metabolism Studies
| Model Type | Advantages | Limitations | Relevance to this compound |
| Human Liver Microsomes (HLMs) | High-throughput; contains major CYP enzymes. nih.gov | Lacks cellular architecture and co-factors for Phase II reactions. | Useful for basic kinetic studies of CYP2C9-mediated 6-hydroxylation. tandfonline.comnih.gov |
| 2D Hepatocyte Cultures | Intact cellular system with both Phase I and II enzymes. | Rapid loss of phenotype and metabolic activity. | Limited long-term study potential for induction or complex interactions. antonpottegaard.dk |
| 3D Spheroid PHHs | Maintain hepatocyte phenotype and function longer; more accurate prediction of in vivo induction. antonpottegaard.dk | More complex and costly than 2D models. | Ideal for studying CYP2C9 induction and complex drug-drug interactions affecting this compound formation. antonpottegaard.dk |
| Intestinal Enteroids | Represents intestinal barrier and pre-systemic metabolism. diva-portal.org | Primarily models intestinal metabolism, not the main site of warfarin metabolism. | Useful for understanding the contribution of intestinal enzymes to initial warfarin metabolism. diva-portal.org |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research
The integration of "omics" technologies is revolutionizing drug metabolism research by providing a systems-level view of cellular responses. ntu.edu.sg Metabolomics, the large-scale study of small molecules, is particularly powerful for discovering novel metabolic pathways and biomarkers. nih.govfrontiersin.org
Proteomics, the study of the entire protein complement, offers a parallel approach. It can be used to create a comprehensive profile of how cells respond to warfarin, identifying changes in the expression of metabolic enzymes, transporters, and other proteins. ntu.edu.sg This can help elucidate the complex regulatory networks that control warfarin metabolism and response, providing insights into mechanisms of drug resistance or sensitivity. oatext.com The synergy between metabolomics and proteomics holds great promise for building more complete and predictive models of warfarin action and metabolism. ntu.edu.sgmdpi.com
Table 2: Selected Findings from Omics Studies on Warfarin
| Omics Technology | Study Focus | Key Findings | Potential Implication for this compound |
| Untargeted Metabolomics | Effect of warfarin on plasma metabolites in humans. nih.gov | Identified significant changes in plasma lipids (palmitoylethanolamide, stearoylethanolamide) in patients on warfarin. nih.gov | Could be used to find unique metabolic biomarkers associated with high or low this compound production rates. |
| Untargeted Metabolomics | Investigating warfarin-induced vascular calcification in rats. frontiersin.org | Identified 32 differential metabolites, implicating pathways like primary bile acid and steroid hormone biosynthesis. frontiersin.org | May help understand if this compound contributes to off-target effects of warfarin. |
| ¹H-NMR Metabolomics | Investigating warfarin-mango interaction. nih.gov | Identified glycerol (B35011) 3-phosphate as a potential biomarker for the interaction. nih.gov | This approach could be used to study interactions affecting the CYP2C9 pathway and this compound formation. |
| Proteomics | Cellular response to warfarin. ntu.edu.sg | Can provide a comprehensive profile of protein expression changes in response to warfarin, revealing effects on various metabolic pathways. ntu.edu.sg | Can identify changes in CYP2C9 expression or other interacting proteins that influence this compound levels. |
Exploration of Novel Synthetic Routes for Stereoselective Access to this compound and its Analogs
The availability of pure this compound is essential for its detailed pharmacological and toxicological characterization. While classical synthesis methods exist, future research is focused on developing more efficient, environmentally friendly, and highly stereoselective routes. philarchive.org Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral molecules like warfarin and its derivatives. philarchive.org
Recent advances include the use of primary amine-phosphinamide bifunctional catalysts to drive the enantioselective Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones, a key step in warfarin synthesis. philarchive.org Such methods can achieve high yields and enantioselectivity, providing optically pure S-warfarin that can then serve as a precursor for hydroxylation. philarchive.org
Another promising avenue is the use of microbial transformations. Certain microorganisms, such as Nocardia corallina and Arthrobacter species, have been shown to perform stereoselective reductions of warfarin, paralleling metabolic pathways in mammals. nih.govcapes.gov.br Future research could explore the potential of engineered microorganisms or isolated enzymes to perform stereoselective hydroxylation at the 6-position of the S-warfarin coumarin (B35378) ring, offering a green and highly specific synthetic route. nih.gov The development of novel "green chemistry" techniques for the synthesis of warfarin metabolites, such as S-7-hydroxywarfarin, also provides a template for developing similar methods for this compound. nih.gov
Table 3: Approaches to Stereoselective Synthesis of Warfarin and its Metabolites
| Synthetic Method | Description | Advantages | Reference |
| Asymmetric Organocatalysis | Uses small organic molecules (e.g., diamines, phosphinamides) to catalyze enantioselective reactions. | High enantioselectivity (>98% ee); avoids use of heavy metals; can be performed at room temperature. | philarchive.org |
| Resolution of Racemates | Separation of enantiomers from a racemic mixture via repeated recrystallization of quinidine/quinine salts. | A traditional and practical method for obtaining enantiomerically pure warfarin. | philarchive.org |
| Microbial Transformation | Uses whole microorganisms or their enzymes to catalyze stereoselective reactions. | High stereoselectivity; environmentally friendly ("green chemistry"); models mammalian metabolism. | nih.govcapes.gov.br |
| Novel "Green Chemistry" | Enantioselective synthesis of hydroxywarfarin substrates using environmentally benign techniques. | Provides pure enantiomers for further study; reduces chemical waste. | nih.gov |
Elucidation of Remaining Undiscovered Molecular Mechanisms in Warfarin Metabolism and Interaction
Despite decades of research, gaps remain in our understanding of the complete molecular picture of warfarin metabolism. S-warfarin is primarily metabolized to S-7-hydroxywarfarin and, to a lesser extent, this compound by CYP2C9. drugbank.comsci-hub.semdpi.com However, the roles of other enzymes and more subtle regulatory mechanisms are still being uncovered.
For example, CYP2C19 can also metabolize S-warfarin to its hydroxylated metabolites, a pathway that may become more significant when CYP2C9 activity is compromised due to genetic polymorphisms or drug interactions. nih.gov Furthermore, research has shown that hydroxywarfarin metabolites, including 7-hydroxywarfarin (B562546) and 10-hydroxywarfarin, can themselves act as competitive inhibitors of CYP2C9, creating a potential feedback inhibition loop that could modulate warfarin clearance. nih.gov The inhibitory potential of this compound on CYP2C9 or other enzymes has not been as extensively studied and represents an important area for future investigation.
The complexity of drug-drug and herb-drug interactions also highlights undiscovered mechanisms. ufmg.brwum.edu.pl While many interactions are attributed to the induction or inhibition of CYP2C9, other mechanisms involving different CYP isoforms (e.g., CYP3A4, CYP1A2), plasma protein binding, or effects on intestinal transporters are constantly being identified. ufmg.brmdpi.comnih.gov Future studies using advanced models and omics technologies will be crucial to fully map these interaction networks and understand how they specifically impact the formation and fate of this compound. researchgate.net
Table 4: Key Cytochrome P450 Enzymes in Warfarin Metabolism
| Enzyme | Enantiomer Substrate | Major Metabolite(s) Produced | Role/Significance |
| CYP2C9 | (S)-warfarin | (S)-7-hydroxywarfarin, This compound | Primary metabolic pathway for the more potent S-enantiomer. Genetic variants strongly influence warfarin response. drugbank.comtandfonline.comnih.gov |
| CYP1A2 | (R)-warfarin | (R)-6-hydroxywarfarin, (R)-8-hydroxywarfarin | A major pathway for R-warfarin metabolism. drugbank.comnih.gov |
| CYP3A4 | (R)-warfarin, (S)-warfarin | (R)-10-hydroxywarfarin, (S)-10-hydroxywarfarin, (S)-4'-hydroxywarfarin | Metabolizes both enantiomers; involved in numerous drug-drug interactions. drugbank.comtandfonline.com |
| CYP2C19 | (R)-warfarin, (S)-warfarin | (R/S)-6-hydroxywarfarin, (R/S)-7-hydroxywarfarin, (R/S)-8-hydroxywarfarin | Metabolizes both enantiomers; may play a larger role in S-warfarin metabolism when CYP2C9 is impaired. drugbank.comnih.gov |
Q & A
Q. Which enzymatic pathways are responsible for the formation of (S)-6-Hydroxywarfarin in humans, and how do they differ between warfarin enantiomers?
this compound is a metabolite of S-warfarin, primarily formed via cytochrome P450 (CYP) enzymes. While S-warfarin is predominantly metabolized by CYP2C9 to 7-hydroxywarfarin , CYP2C19 also contributes to 6-hydroxywarfarin formation from both R- and S-warfarin . For R-warfarin, CYP1A2 and CYP3A4 are key . Experimental validation requires recombinant CYP isoforms (e.g., CYP2C19) and kinetic assays to distinguish stereospecific contributions .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?
Reverse-phase HPLC-UV/fluorescence and LC-MS/MS are standard methods. For example, HPLC with C18 columns (ZORBAX Eclipse) and gradient elution (methanol/water with 0.1% acetic acid) resolves 6-hydroxywarfarin from other metabolites . MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 501 → 307) improves specificity . Enantiomer separation requires chiral columns or derivatization .
Q. How does this compound compare to other warfarin metabolites in anticoagulant activity?
this compound is a weaker vitamin K antagonist compared to the parent S-warfarin, which is 5x more potent than R-warfarin . Its reduced activity is due to structural modifications at the 6-position, altering binding to vitamin K epoxide reductase . Activity assays (e.g., thrombin time or PT/INR measurements) in microsomal or plasma models are used to confirm this .
Advanced Research Questions
Q. What are the kinetic parameters (Km, Vmax) of CYP2C19-mediated this compound formation, and how do they compare to other hydroxywarfarins?
Recombinant CYP2C19 metabolism studies show Km values of 25–30 μM and Vmax of 0.8–1.2 pmol/min/pmol P450 for this compound formation . Comparatively, R-7-hydroxywarfarin has a higher Vmax (2.5 pmol/min/pmol P450), while 8-hydroxywarfarin exhibits lower efficiency (Vmax/Km ratio = 0.03) . Kinetic assays using human liver microsomes (HLMs) with selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9) help isolate contributions .
Q. How do drug interactions alter this compound levels, and what experimental models are used to study this?
Phenylbutazone inhibits S-warfarin clearance, increasing plasma levels of this compound by slowing CYP2C9/19 activity . Fluconazole (a CYP2C9 inhibitor) reduces 7-hydroxywarfarin formation but may shift metabolism toward 6-hydroxywarfarin . Co-incubation studies in HLMs with NADPH and competitive inhibitors (e.g., 8-hydroxywarfarin) are used to model interactions .
Q. What role do UDP-glucuronosyltransferases (UGTs) play in this compound clearance, and which isoforms are involved?
UGT1A1 is the primary hepatic isoform glucuronidating this compound, with a Km of 45 μM and Vmax of 1.8 nmol/min/mg protein . Extrahepatic UGT1A10 also contributes, showing substrate inhibition at high concentrations (>100 μM) . Inhibition assays with hecogenin (UGT1A1 inhibitor) and recombinant UGTs validate isoform-specific activity .
Q. How do stereospecific metabolic differences impact experimental design in warfarin studies?
S-warfarin’s higher potency necessitates enantiomer-resolved analysis (e.g., chiral chromatography) to avoid masking effects in racemic studies . For example, phenylbutazone’s inhibition of S-warfarin clearance is obscured in racemic assays due to opposing effects on R-warfarin . Experimental controls should include enantiomer-specific standards and recombinant CYP/UGT isoforms .
Q. What mechanisms underlie the inhibitory effects of hydroxywarfarins on CYP2C9, and how are these studied?
7- and 10-hydroxywarfarins competitively inhibit CYP2C9 (Ki = 4.5–6 μM), while 6-hydroxywarfarin shows no inhibition up to 170 μM . Hanes-Woolf plots and DynaFit modeling distinguish competitive vs. mixed inhibition . Co-incubation of S-warfarin with hydroxywarfarin metabolites in HLMs quantifies IC50 values .
Methodological Considerations
- Contradiction Resolution : Discrepancies in CYP isoform roles (e.g., CYP2C9 vs. CYP2C19) require CYP-selective inhibitors (e.g., ticlopidine for CYP2C19) and genotyping (e.g., CYP2C19 polymorphisms) .
- Data Validation : Cross-validate metabolite quantification using authentic standards and isotopic labeling (e.g., deuterated warfarin) .
- Advanced Models : Use humanized liver mice or 3D hepatocyte spheroids to study in vivo metabolite dynamics and drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
